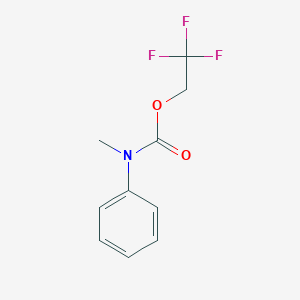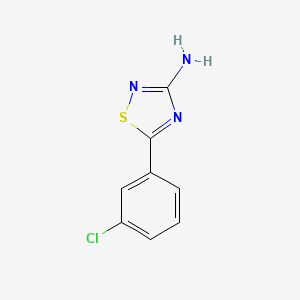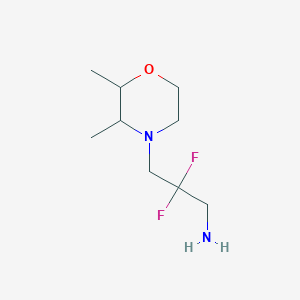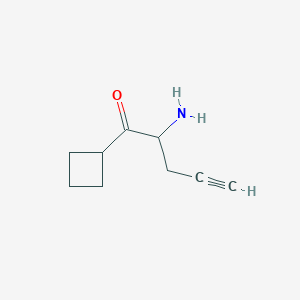![molecular formula C18H24NOP B13171638 (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine](/img/structure/B13171638.png)
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine is a complex organic compound characterized by the presence of a tert-butyl group, a phenyl group, and a phosphoryl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine typically involves multiple steps, starting with the preparation of the tert-butyl phenyl phosphate. This can be achieved through a reaction involving tert-butyl alcohol and phenyl phosphate under acidic conditions
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines and other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its phosphoryl group is particularly useful for investigating phosphorylation processes in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific molecular pathways.
Industry
Industrially, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, modulating the activity of target proteins and influencing various biochemical pathways . This compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl phenyl carbonate: Shares the tert-butyl and phenyl groups but lacks the phosphoryl group.
Phenylephrine: Contains a phenyl group and an amine but differs in its overall structure and functional groups.
Uniqueness
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine is unique due to the presence of the phosphoryl group, which imparts distinct reactivity and biological activity. This differentiates it from other similar compounds and expands its range of applications in various fields.
Properties
Molecular Formula |
C18H24NOP |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine |
InChI |
InChI=1S/C18H24NOP/c1-15(16-11-7-5-8-12-16)19-21(20,18(2,3)4)17-13-9-6-10-14-17/h5-15H,1-4H3,(H,19,20)/t15-,21?/m1/s1 |
InChI Key |
RLBMIUWPBJMKRP-RBFZIWAESA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)






![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)


![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)

